N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide
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Overview
Description
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.
Scientific Research Applications
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoxaline core.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The sulfonyl and amide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activities.
Indole Derivatives: Another class of nitrogen-containing heterocycles with diverse biological activities.
Fentanyl Analogues: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinoxaline derivatives and similar compounds.
Properties
Molecular Formula |
C26H25N3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(2-ethyl-5-quinoxalin-2-ylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C26H25N3O3S/c1-3-19-10-11-20(25-17-27-22-6-4-5-7-23(22)28-25)16-24(19)29-26(30)14-15-33(31,32)21-12-8-18(2)9-13-21/h4-13,16-17H,3,14-15H2,1-2H3,(H,29,30) |
InChI Key |
OFIWBWLGCAPGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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